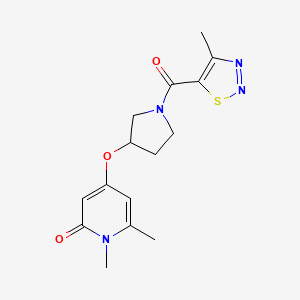

1,6-dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1,6-dimethyl-4-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-9-6-12(7-13(20)18(9)3)22-11-4-5-19(8-11)15(21)14-10(2)16-17-23-14/h6-7,11H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJPTXHZXSKKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its structural components in various pharmacological contexts.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Common Name | 1,6-Dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one |

| CAS Number | 2034290-58-7 |

| Molecular Weight | 334.4 g/mol |

| Molecular Formula | C15H18N4O3S |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and thiadiazole precursors. The synthetic pathway often includes the formation of a pyrrolidine ring followed by functionalization with thiadiazole moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring pyridine and thiadiazole structures. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2).

The IC50 values for some related compounds are summarized in the table below:

| Compound | IC50 (µM) HCT116 | IC50 (µM) HepG2 |

|---|---|---|

| 4a | 13.39 ± 1.04 | 16.44 ± 1.06 |

| 4b | 32.57 ± 2.37 | 37.56 ± 1.24 |

| 4c | 7.91 ± 0.83 | 9.18 ± 0.91 |

| 4d | 5.04 ± 0.59 | 7.32 ± 0.75 |

| 4h | 3.35 ± 0.46 | 3.94 ± 0.80 |

Notably, compound 4h exhibited exceptionally high activity, which may be attributed to its structural features that enhance π-π interactions with amino acid residues in target proteins .

Anticonvulsant Properties

In addition to anticancer activity, related thiazole-integrated compounds have demonstrated anticonvulsant effects in animal models. For example, a study identified that certain pyrrolidine derivatives showed protective effects against picrotoxin-induced convulsions with a median effective dose (ED50) indicating significant anticonvulsant properties .

Structure-Activity Relationship (SAR)

The biological activity of these compounds can be closely linked to their structural components:

- Thiadiazole Moiety : This component is crucial for enhancing cytotoxicity and anticonvulsant properties.

- Pyridine Ring : The presence of the pyridine ring contributes to the overall stability and interaction with biological targets.

The SAR analysis indicates that modifications at specific positions on the aromatic rings can lead to enhanced biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

- Study on Anticancer Activity : A series of pyridine-thiadiazole derivatives were tested against multiple cancer cell lines, revealing promising results that support further development as potential anticancer agents.

- Anticonvulsant Efficacy : Animal model studies demonstrated that specific derivatives significantly reduced seizure duration and frequency in picrotoxin-induced convulsion tests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural features and synthesis/characterization techniques inferred from the evidence.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound and ’s 4i/4j share multi-heterocyclic architectures.

Functional Group Diversity :

- The thiadiazole group in the target compound may enhance metabolic stability compared to 4i/4j’s tetrazole, which is prone to hydrolysis.

- The coumarin moiety in 4i/4j confers fluorescence, a feature absent in the target compound.

Synthesis and Characterization :

- Compounds like 4i/4j are synthesized via multi-step heterocyclic coupling, suggesting analogous routes for the target compound.

- Structural elucidation of such compounds often employs X-ray crystallography refined via SHELX software (). For instance, SHELXL’s robust refinement algorithms (e.g., twin refinement, hydrogen-bond constraints) could resolve the target compound’s stereochemistry.

Research Findings and Methodological Insights

Crystallographic Refinement

The SHELX suite () is critical for resolving complex heterocyclic structures. For example:

- SHELXL () supports anisotropic displacement parameters and twin refinement, essential for analyzing compounds with flexible pyrrolidine linkers (as in the target compound).

- SHELXD/E () could phase the target compound’s structure if experimental data (e.g., from synchrotron sources) are available.

Hypothetical Pharmacological Profile

- Pyridinones and pyrimidinones often target kinases or proteases.

- Thiadiazoles may improve blood-brain barrier penetration compared to tetrazoles.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1,6-dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, including coupling of the pyrrolidine-thiadiazole moiety to the pyridinone core. For example, similar heterocyclic compounds are synthesized via refluxing in ethanol with catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

- Characterization : Intermediates are purified via recrystallization (e.g., DMF-EtOH mixtures) and analyzed using NMR, IR, and mass spectrometry to confirm structural integrity .

Q. What structural features of this compound are critical for its biological or chemical activity?

- The 1,2,3-thiadiazole group enhances electron-deficient properties, influencing reactivity in nucleophilic substitutions. The pyrrolidin-3-yl-oxy linker provides conformational flexibility, potentially improving binding affinity to biological targets. Substituents like the 6-methyl group on the pyridinone core may sterically hinder or direct interactions .

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?

- HPLC with UV detection is used for purity checks. NMR (¹H, ¹³C) confirms stereochemistry and substituent positions, while HRMS validates molecular weight. X-ray crystallography (if crystals are obtainable) resolves absolute configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while refluxing in ethanol minimizes side reactions .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₃PO₄) can accelerate coupling steps. Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates like thiadiazole derivatives .

Q. How should researchers address contradictory data in biological activity assays for this compound?

- Dose-Response Analysis : Replicate assays across multiple concentrations to identify non-linear effects.

- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the pyrrolidine or pyridinone rings) to isolate pharmacophoric elements .

- Mechanistic Studies : Use computational docking to predict binding modes to targets (e.g., enzymes) and validate via mutagenesis or competitive binding assays .

Q. What computational methods are suitable for predicting the environmental fate or metabolic pathways of this compound?

- QSAR Models : Predict biodegradability and toxicity using software like EPI Suite.

- Molecular Dynamics Simulations : Analyze stability under varying pH and temperature conditions, as thiadiazole derivatives are prone to hydrolysis in acidic environments .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Thermal Analysis : Use DSC/TGA to assess decomposition thresholds.

- Light Sensitivity Tests : Expose to UV-Vis light and track photodegradation products .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.